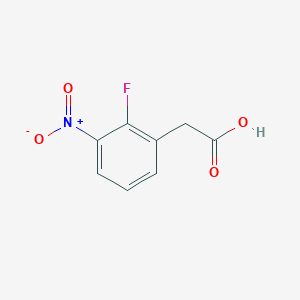

2-(2-Fluoro-3-nitrophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoro-3-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetic acid involves several steps. It starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular weight of 2-(2-Fluoro-3-nitrophenyl)acetic acid is 199.14 . The IUPAC name is 2-(2-fluoro-3-nitrophenyl)acetic acid and the InChI code is 1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis

The asymmetric and symmetrical stretches related to the NO2 group of all molecules showed absorption values in the region of 1529 cm−1 and 1332–1338 cm−1, respectively .Physical And Chemical Properties Analysis

2-(2-Fluoro-3-nitrophenyl)acetic acid is a yellow to brown solid . It has a melting point of 154.0 to 158.0 °C and is slightly soluble in methanol .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Fluoro-3-nitrophenyl)acetic acid is an important reagent for many organic reactions, especially for the formation of heterocycles . It can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .

Precursor for Heterocycles

2-(2-Fluoro-3-nitrophenyl)acetic acid is a precursor for many heterocycles. Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Both of these processes are useful in the synthesis of many biologically active molecules .

Synthesis of Hydroxamic Acids

Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . This process is useful in the synthesis of many biologically active molecules .

Precursor of Quindoline

2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Herbicide

2-Nitrophenylacetic acid has also been used as an herbicide . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .

Synthesis Process

This compound may be prepared by the nitration of phenylacetic acid . The synthesis process involves treating a 0°C solution of 4-fluorophenylacetic acid in H2S04 dropwise with nitric acid and stirring for 1 hour .

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Fluoro-3-nitrophenyl)acetic acid are currently unknown. The compound belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group

Mode of Action

Nitrobenzenes, the class of compounds to which it belongs, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property could potentially influence the interaction of 2-(2-Fluoro-3-nitrophenyl)acetic acid with its targets.

Biochemical Pathways

Given that the compound is a nitrobenzene derivative , it may potentially affect pathways involving aromatic compounds

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

The molecular and cellular effects of 2-(2-Fluoro-3-nitrophenyl)acetic acid’s action are currently unknown. As a nitrobenzene derivative , it may potentially exert effects similar to other compounds in this class, but specific effects would depend on its exact targets and mode of action. More research is needed to elucidate these effects.

Action Environment

The action, efficacy, and stability of 2-(2-Fluoro-3-nitrophenyl)acetic acid could potentially be influenced by various environmental factors. For instance, the compound’s solid state at room temperature could affect its solubility and therefore its bioavailability and action Additionally, factors such as pH and the presence of other compounds could potentially influence its stability and efficacy

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-fluoro-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNJSZZIANNVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-3-nitrophenyl)acetic acid | |

CAS RN |

1214328-32-1 |

Source

|

| Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)

![ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2701627.png)

![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)

![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)

![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)